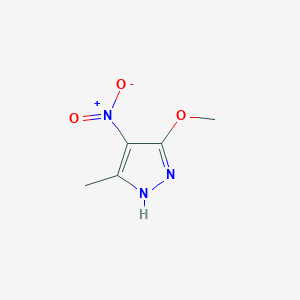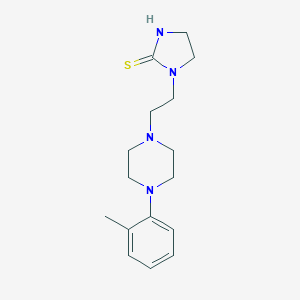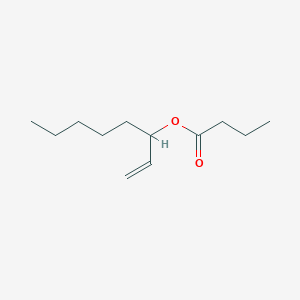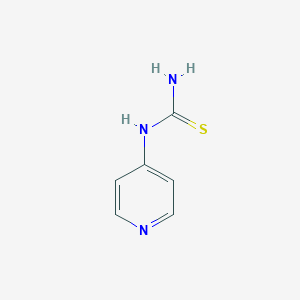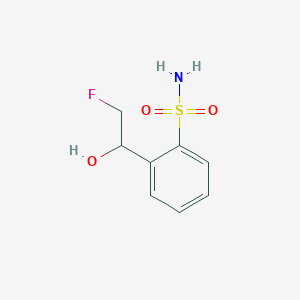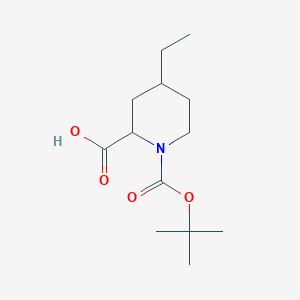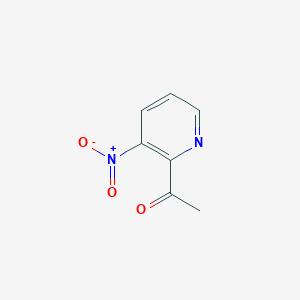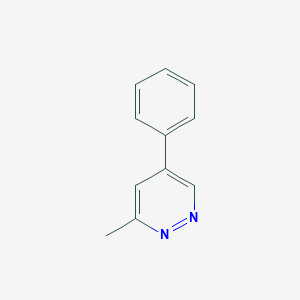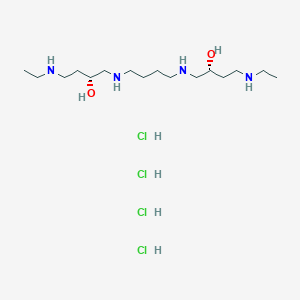
3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*)) is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as TAD and is known for its ability to interact with biological systems in a unique and specific manner. In
Wirkmechanismus
TAD interacts with biological systems through the formation of hydrogen bonds and electrostatic interactions. TAD has a unique shape that allows it to fit into specific binding pockets on proteins, resulting in the modulation of protein activity. TAD has also been shown to stabilize protein-protein interactions, leading to the formation of protein complexes.
Biochemische Und Physiologische Effekte
TAD has been shown to have various biochemical and physiological effects, including the modulation of enzyme activity, the regulation of protein-protein interactions, and the inhibition of protein aggregation. TAD has also been shown to affect the structure and function of membrane proteins, leading to changes in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TAD in lab experiments is its specificity for certain proteins and binding pockets. This allows for the precise modulation of protein activity and the study of specific biological processes. However, one limitation of TAD is its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of TAD in scientific research. One area of interest is the development of TAD-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, TAD can be used in the study of protein misfolding and aggregation, which are associated with various neurodegenerative diseases. Finally, the development of new TAD derivatives with improved specificity and binding affinity could lead to further advancements in the field of molecular biology.
In conclusion, 3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*)) is a synthetic compound that has potential applications in various scientific research fields. Its specificity for certain proteins and binding pockets makes it a useful tool for the study of protein-protein interactions and the modulation of protein activity. While there are limitations to its use in lab experiments, the future directions for TAD research are promising and could lead to the development of new drugs and treatments for various diseases.
Synthesemethoden
TAD can be synthesized through a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 1,2-diaminoethane with 1,8-dibromooctane to form the intermediate compound, 3,8-diazaoctane-1,8-diamine. This intermediate is then reacted with 1,3-dibromopropane to form the compound, 3,8,13-triazaeicosane-1,20-diamine. Finally, the addition of hydrochloric acid to this compound results in the formation of TAD.
Wissenschaftliche Forschungsanwendungen
TAD has been used in various scientific research applications, including drug discovery, protein engineering, and molecular biology. TAD has been shown to interact with proteins in a specific manner, making it a useful tool for the study of protein-protein interactions. Additionally, TAD has been used to study the structure and function of enzymes, as well as the mechanisms of various biological processes.
Eigenschaften
CAS-Nummer |
177798-02-6 |
|---|---|
Produktname |
3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*))- |
Molekularformel |
C16H42Cl4N4O2 |
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
(2R)-4-(ethylamino)-1-[4-[[(2R)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C16H38N4O2.4ClH/c1-3-17-11-7-15(21)13-19-9-5-6-10-20-14-16(22)8-12-18-4-2;;;;/h15-22H,3-14H2,1-2H3;4*1H/t15-,16-;;;;/m1..../s1 |
InChI-Schlüssel |
SCDBHUCANIJZED-WOLYCILSSA-N |
Isomerische SMILES |
CC[NH2+]CC[C@H](C[NH2+]CCCC[NH2+]C[C@@H](CC[NH2+]CC)O)O.[Cl-].[Cl-].[Cl-].[Cl-] |
SMILES |
CCNCCC(CNCCCCNCC(CCNCC)O)O.Cl.Cl.Cl.Cl |
Kanonische SMILES |
CC[NH2+]CCC(C[NH2+]CCCC[NH2+]CC(CC[NH2+]CC)O)O.[Cl-].[Cl-].[Cl-].[Cl-] |
Andere CAS-Nummern |
177798-02-6 |
Synonyme |
(2R)-4-ethylamino-1-[4-[[(2R)-4-ethylamino-2-hydroxy-butyl]amino]butyl amino]butan-2-ol tetrahydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)

